Cas no 476462-22-3 (N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide)

N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 2,5-dimethoxyphenyl group and a 3-phenylpropanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the presence of the thiadiazole ring, known for its diverse pharmacological properties. The dimethoxyphenyl and phenylpropanamide substituents may enhance binding affinity and selectivity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery and development. The compound's stability and synthetic accessibility further support its use in exploratory research and lead optimization studies.
N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide structure
476462-22-3 structure
Product Name:N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide
CAS No:476462-22-3
MF:C19H19N3O3S
MW:369.43746304512
CID:6305365
PubChem ID:7096029
Update Time:2025-05-22

N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide
    • N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
    • N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
    • AB00668078-01
    • AKOS024580636
    • Oprea1_320036
    • F0529-0295
    • 476462-22-3
    • Inchi: 1S/C19H19N3O3S/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
    • InChI Key: GDCDLPGUBJYVGQ-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C1C=C(C=CC=1OC)OC)NC(CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 369.11471265g/mol
  • Monoisotopic Mass: 369.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 102Ų

N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide Pricemore >>

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Additional information on N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide

N-5-(2,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl-3-Phenylpropanamide: A Comprehensive Overview

The compound with CAS No. 476462-22-3, known as N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which are well-known for their diverse biological activities. The structure of this compound is characterized by a thiadiazole ring fused with a propanamide group and substituted with a dimethoxyphenyl moiety, making it a unique candidate for various applications.

Recent studies have highlighted the potential of N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide in the development of novel therapeutic agents. Its thiadiazole core is a common structural motif in many bioactive compounds, including antitumor agents and anti-inflammatory drugs. Researchers have reported that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug discovery. The presence of the dimethoxyphenyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.

The synthesis of N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-phenylpropanamide involves a multi-step process that typically includes the preparation of the thiadiazole ring followed by functionalization with the propanamide and dimethoxyphenyl groups. Recent advancements in organic synthesis techniques have enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity of the final product. These improvements are crucial for scaling up the production of this compound for preclinical studies.

In terms of pharmacological applications, this compound has shown remarkable bioavailability and metabolic stability, which are essential properties for any drug candidate. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and cancer progression. For instance, it has been found to inhibit the activity of certain kinases that play a critical role in tumor growth and metastasis. These findings underscore its potential as a targeted therapy for various malignancies.

Moreover, the environmental impact of N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-3-ph enylpropanamide has also been evaluated in recent studies. Research indicates that this compound exhibits low toxicity to non-target organisms and undergoes rapid biodegradation under aerobic conditions. These characteristics make it an eco-friendly option for use in pharmaceutical formulations.

In conclusion, N-5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol - 000000

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